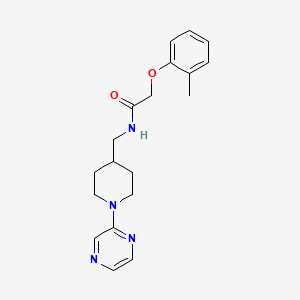

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

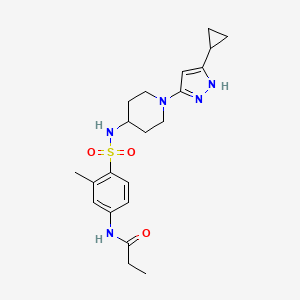

The compound "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a pyrazinyl group attached to a piperidine ring, which is further linked to an acetamide moiety with an o-tolyloxy substituent. This type of structure is often explored for its potential interactions with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study reported the synthesis of N-(pyrazol-5-yl)cyanoacetamide derivatives, which involved the reaction of aminopyrazolopyrimidinone or cyanoacetamide derivatives with arylaldehydes and malononitrile . Although the exact synthesis of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was determined using various analytical techniques, including single-crystal X-ray diffraction . The compound crystallized in the monoclinic space group and exhibited intramolecular hydrogen bonding. A similar approach could be used to analyze the molecular structure of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" to confirm its geometry and intermolecular interactions.

Chemical Reactions Analysis

The literature does not provide specific reactions for "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide". However, compounds with acetamide groups can typically undergo nucleophilic substitution reactions, and the presence of a piperidine ring could be involved in reactions typical of secondary amines. The pyrazinyl group may also participate in electrophilic substitution reactions due to its aromatic nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, were characterized by FTIR, NMR, thermogravimetric analysis, and UV-Visible spectroscopy . These techniques provided information on the functional groups present, thermal stability, and electronic transitions. The compound's crystal structure revealed strong intermolecular hydrogen bonding, which could influence its physical properties, such as solubility and melting point . The properties of "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide" would likely be influenced by its molecular structure and could be studied using similar methods.

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-4-2-3-5-17(15)25-14-19(24)22-12-16-6-10-23(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRZOWUVEVUZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)